2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: This involves the reaction of the furan derivative with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.
Synthesis of the 1,2,3-Triazole Ring: This can be accomplished through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Moiety: This step involves the coupling of the thiophene derivative with the triazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxamide group can yield amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new polymers, coatings, and electronic materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and thiophene moiety can facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide
- 2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
Uniqueness
Compared to similar compounds, 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is unique due to the presence of the 1,2,3-triazole ring, which can confer distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity in various applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-5-13(10(2)20-9)14(19)15-6-11-7-18(17-16-11)12-3-4-21-8-12/h3-5,7-8H,6H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCRGPTEXKKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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